Hematoporphyrin

Übersicht

Beschreibung

It was first developed in China and is primarily used in photodynamic therapy for the treatment of port-wine stains, a congenital vascular malformation of the dermis . Hemoporfin consists of two positional isomers and is known for its ability to concentrate in ectatic capillaries, making it effective in targeting vascular lesions .

Wissenschaftliche Forschungsanwendungen

Hämatoporphyrin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter, aber nicht beschränkt auf:

Chemie: Hämatoporphyrin wird als Photosensibilisator in der Forschung zur photodynamischen Therapie verwendet, wobei seine Fähigkeit, bei Lichtaktivierung reaktive Sauerstoffspezies zu erzeugen, untersucht wird.

Biologie: In der biologischen Forschung wird Hämatoporphyrin verwendet, um zelluläre Reaktionen auf photodynamische Therapie, einschließlich Apoptose und Nekrose, zu untersuchen.

Medizin: Klinisch wird Hämatoporphyrin zur Behandlung von Portweinflecken und anderen Gefäßläsionen eingesetzt. .

5. Wirkmechanismus

Hämatoporphyrin übt seine Wirkungen durch einen Prozess aus, der als photodynamische Therapie bekannt ist. Nach der Verabreichung reichert sich Hämatoporphyrin in den Zielgeweben an, wie z. B. in ectatischen Kapillaren in Portweinflecken. Wenn Hämatoporphyrin bestimmten Wellenlängen von Licht ausgesetzt wird, wird es aktiviert und erzeugt reaktive Sauerstoffspezies. Diese reaktiven Sauerstoffspezies schädigen die Zielzellen, was zu deren Zerstörung führt. Zu den beteiligten molekularen Zielen und Signalwegen gehören die Induktion von oxidativem Stress und die Aktivierung von apoptotischen Signalwegen .

Wirkmechanismus

Target of Action

Hematoporphyrin, a derivative of protoporphyrin IX , is primarily used as a photosensitizer in photodynamic therapy (PDT) . It targets malignant lesions with visible light . The primary targets are tumor tissue membranes .

Mode of Action

The mode of action of this compound involves the propagation of radical reactions . Upon absorption of light, this compound forms a porphyrin excited state . This excited state then transfers its spin to molecular oxygen, generating singlet oxygen . This process is known as photodynamic therapy .

Biochemical Pathways

The action mechanism in photodynamic therapy involves serum transport of this compound to tumor tissue, localization and retention of the active constituent, and generation of singlet molecular oxygen (Δ) by the action of visible light . The singlet oxygen then attacks the cellular targets .

Pharmacokinetics

It is known that this compound has a short half-life, ensuring a short light-avoidance period . It is rapidly cleared from the blood . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The result of this compound’s action is cellular damage caused by the propagation of radical reactions . This leads to the destruction of tumor tissues . This compound has also been used as an antidepressant and antipsychotic since the 1920s .

Action Environment

The action of this compound is influenced by the presence of oxygen and specific light triggering . These environmental factors play a crucial role in the effectiveness of this compound as a photosensitizer in photodynamic therapy .

Safety and Hazards

When handling hematoporphyrin, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Research on hematoporphyrin has shown promising results in the treatment of port-wine stains (PWSs) . The future path on the research of new photosensitizers with enhanced tumor selectivity, featuring the improvement of PDT effectiveness, has also been addressed . Furthermore, new applications of PDT have been covered .

Biochemische Analyse

Biochemical Properties

Hematoporphyrin interacts with various biomolecules in biochemical reactions. It is known to bind to mitochondria within cells . The interaction between this compound and proteins is crucial for understanding its role in various biochemical reactions, including its delivery and transport as a therapeutic agent .

Cellular Effects

This compound has been shown to have a growth-inhibiting effect on certain cells . For instance, it has been reported to inhibit the growth of rat kangaroo cells without added light . The growth effects on mouse cells were less marked . This compound can also induce apoptosis in cells .

Molecular Mechanism

The molecular mechanism of this compound involves the generation of singlet molecular oxygen by the action of visible light, which then attacks cellular targets . This process is part of the action mechanism in photodynamic therapy (PDT), where this compound acts as a photosensitizer .

Temporal Effects in Laboratory Settings

In vitro studies have shown that the uptake of this compound by individual cells occurs rapidly over a 2-hour period and levels off by 24 hours . This compound is excreted from cells by 48 hours after exposure . A low level of this compound is maintained in cells for up to 4 days following cessation of exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a study showed that when the this compound was 15 μg/mL and the laser power density reached 50 mW/cm2, the cell viability was significantly decreased .

Metabolic Pathways

It is known that this compound is a derivative of protoporphyrin IX , suggesting that it may be involved in the heme biosynthesis pathway.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been shown to bind to mitochondria within cells . The transport and distribution of this compound are crucial for its role as a photosensitizer in photodynamic therapy .

Subcellular Localization

This compound is localized within the cytoplasm of cells . It shows a punctate distribution within the cytoplasm . This subcellular localization is important for its role in photodynamic therapy, where it acts as a photosensitizer .

Vorbereitungsmethoden

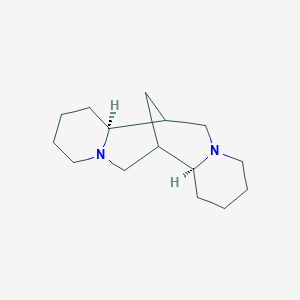

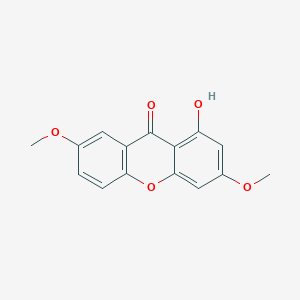

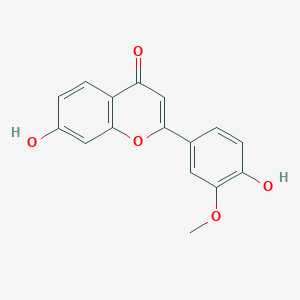

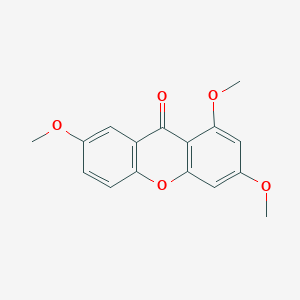

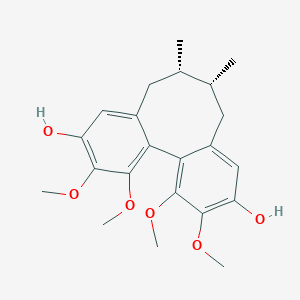

Synthetic Routes and Reaction Conditions: Hemoporfin is synthesized through a series of chemical reactions involving porphyrin derivatives. The synthesis typically involves the methylation of hematoporphyrin to produce this compound monomethyl ether. The reaction conditions include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of hemoporfin involves large-scale chemical synthesis using automated reactors. The process is carefully monitored to maintain consistent quality and yield. The final product is purified using techniques such as high-performance liquid chromatography to ensure it meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hämatoporphyrin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Hämatoporphyrin kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche Grade an Lichtempfindlichkeit aufweisen können.

Reduktion: Reduktionsreaktionen können die Struktur von Hämatoporphyrin verändern, was möglicherweise seine therapeutischen Eigenschaften beeinflusst.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel, die in Reaktionen mit Hämatoporphyrin verwendet werden, umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Reduktionsmittel wie Natriumborhydrid werden verwendet, um Hämatoporphyrin zu modifizieren.

Lösungsmittel: Organische Lösungsmittel wie Methanol und Dichlormethan werden häufig in diesen Reaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Hämatoporphyrin, jedes mit einzigartigen Eigenschaften, die für bestimmte therapeutische Anwendungen zugeschnitten werden können .

Vergleich Mit ähnlichen Verbindungen

Hämatoporphyrin ist unter den Photosensibilisatoren einzigartig aufgrund seiner spezifischen Struktur und Eigenschaften. Zu ähnlichen Verbindungen gehören:

Verteporfin: Ein weiteres Porphyrin-Derivat, das in der photodynamischen Therapie eingesetzt wird, hauptsächlich zur Behandlung der altersbedingten Makuladegeneration.

Padeliporfin: Ein Photosensibilisator, der zur Behandlung von Prostatakrebs eingesetzt wird.

Porfimer-Natrium: Wird in der photodynamischen Therapie zur Behandlung von Ösophaguskrebs und nicht-kleinzelligem Lungenkrebs eingesetzt.

Im Vergleich zu diesen Verbindungen hat Hämatoporphyrin eine kürzere Halbwertszeit und wird schnell aus dem Blut entfernt, was die Dauer der Lichtvermeidung nach der Behandlung reduziert . Dies macht Hämatoporphyrin besonders geeignet für die Behandlung oberflächlicher Gefäßläsionen wie Portweinflecken.

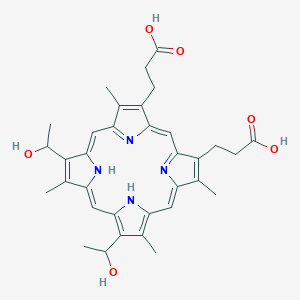

Eigenschaften

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O6/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKRXESVMDBTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901030645, DTXSID00864508 | |

| Record name | Hematoporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-[7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-2,18-diyl]dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14459-29-1, 136752-88-0 | |

| Record name | Hematoporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014459291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Photosan 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136752880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEMATOPORPHYRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HEMATOPORPHYRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hematoporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Haematoporphyrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEMATOPORPHYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBT6M5H379 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

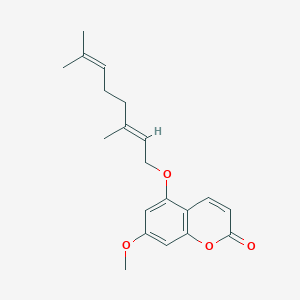

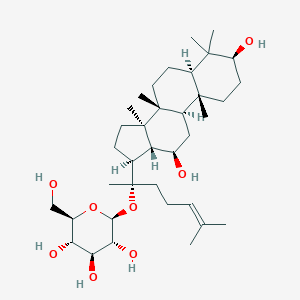

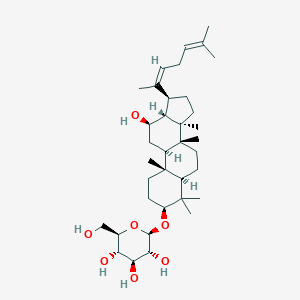

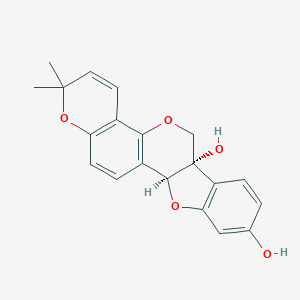

Feasible Synthetic Routes

Q1: How does hematoporphyrin interact with its target at the cellular level?

A1: this compound exhibits a high affinity for tumor cells, accumulating preferentially in these cells compared to normal tissues [, ]. Upon light activation, this compound transfers energy to molecular oxygen, generating singlet oxygen, a highly reactive oxygen species (ROS) []. Singlet oxygen is considered the primary cytotoxic agent responsible for the destruction of tumor cells in PDT [].

Q2: What are the downstream effects of this compound-mediated photodynamic therapy (PDT)?

A2: PDT with this compound primarily induces cell death through apoptosis [, ]. This process is characterized by mitochondrial damage, caspase activation, and ultimately, programmed cell death [, ]. Additionally, PDT can disrupt tumor microcirculation, leading to ischemia and necrosis [, ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C34H38N4O6. Its molecular weight is 602.68 g/mol.

Q4: How can spectroscopic techniques be used to characterize this compound?

A4: this compound displays characteristic absorption and fluorescence spectra. UV-Vis spectroscopy reveals specific absorption bands related to its porphyrin ring structure, while fluorescence spectroscopy is used to analyze its emission properties. These techniques can be utilized to study its aggregation state, interaction with other molecules, and monitor its stability [, , ].

Q5: How does the stability of this compound vary under different conditions?

A5: this compound's stability is influenced by factors such as pH, solvent polarity, and temperature. Aggregation of this compound molecules can occur in aqueous solutions, impacting its photophysical properties and therapeutic efficacy [, ].

Q6: What formulation strategies can be employed to enhance the stability, solubility, or bioavailability of this compound?

A6: Various strategies can be utilized to improve this compound's pharmaceutical properties. Encapsulation in nanoparticles, liposomes, or solid-lipid nanoparticles can enhance its solubility, stability, and target specificity [, , ]. Furthermore, chemical modifications, such as the addition of polyethylene glycol (PEG) chains, can improve its pharmacokinetic profile [].

Q7: What are the common in vitro models used to assess the efficacy of this compound-mediated PDT?

A7: Cell-based assays using various cancer cell lines, such as KB cells, SMMC-7721 hepatocellular carcinoma cells, and Y79 retinoblastoma cells, are frequently employed to evaluate the cytotoxicity and photodynamic activity of this compound [, , ].

Q8: What animal models have been used to study the in vivo efficacy of this compound-mediated PDT?

A8: Several animal models, including mice bearing C6 cerebral glioma, BALB/c mice with EMT6 mammary tumors, and rabbits with VX2 liver tumors, have been utilized to evaluate the anti-tumor efficacy of this compound-based PDT [, , , , ].

Q9: What are the potential toxicological effects associated with this compound?

A9: While generally considered safe for PDT applications, this compound can induce some side effects, primarily photosensitivity. Prolonged skin exposure to sunlight after treatment should be avoided. Studies in rats have shown potential dose-dependent toxicity, highlighting the importance of careful dose optimization [].

Q10: How can drug delivery systems improve the targeting and efficacy of this compound-mediated PDT?

A10: Targeted drug delivery systems, such as folate receptor-targeted solid-lipid nanoparticles, can enhance the delivery of this compound specifically to tumor cells, improving its therapeutic index and reducing off-target effects []. Utilizing strategies like ultrasound-mediated drug delivery with this compound-loaded microbubbles can also improve tumor targeting and treatment efficacy [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.